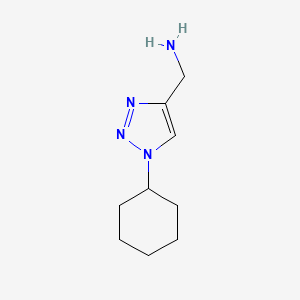

(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine

描述

Chemical classification and nomenclature

This compound belongs to the broader classification of 1,2,3-triazole derivatives, which constitute one of the two primary isomeric forms of triazoles. The compound's systematic nomenclature reflects its structural components: a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms, with specific substitution patterns that define its chemical identity. According to chemical database records, the compound bears the Chemical Abstracts Service registry number 1248796-35-1 and possesses the molecular formula C₉H₁₆N₄. The International Union of Pure and Applied Chemistry nomenclature system classifies this molecule as a 1,2,3-triazole derivative with cyclohexyl and aminomethyl substituents positioned at specific ring locations.

The structural classification places this compound within the nitrogen-containing heterocyclic family, specifically among five-membered rings that exhibit aromatic character. The 1,2,3-triazole core structure differentiates it from its isomeric counterpart, the 1,2,4-triazole, through the arrangement of nitrogen atoms within the ring system. This particular arrangement influences both the chemical reactivity and biological activity profiles of the compound. The presence of the cyclohexyl group introduces additional stereochemical considerations, as this saturated six-membered ring can adopt different conformational states that may impact the overall molecular geometry and intermolecular interactions.

Historical context in triazole chemistry

The development of this compound must be understood within the broader historical trajectory of triazole chemistry, which began with the first recognition of triazoles by Bladin in 1885. The fundamental 1,2,3-triazole structure was initially synthesized through early methods developed by German chemists Otto Dimroth and Gustav Fester in 1910, who achieved the formation of 1H-1,2,3-triazole by heating hydrazoic acid with acetylene at elevated temperatures for extended periods. These pioneering efforts established the foundation for understanding triazole formation mechanisms and laid the groundwork for subsequent synthetic developments.

The evolution of triazole chemistry accelerated significantly with the discovery of the azide-alkyne Huisgen cycloaddition, a 1,3-dipolar cycloaddition reaction between azides and alkynes that produces 1,2,3-triazoles. This synthetic methodology, first comprehensively described by Rolf Huisgen, represented a major advancement in triazole synthesis and provided researchers with reliable methods for constructing these heterocyclic systems. The subsequent development of copper-catalyzed variants of this reaction by Morten Meldal and the teams of Valery Fokin and Karl Barry Sharpless in 2002 revolutionized the field by enabling regioselective synthesis of 1,4-disubstituted triazoles. These methodological advances created opportunities for synthesizing complex triazole derivatives like this compound with precise control over substitution patterns.

Position within heterocyclic chemistry research

This compound occupies a significant position within contemporary heterocyclic chemistry research due to its embodiment of several important structural features that are actively investigated in modern chemical sciences. The compound represents an intersection of aromatic heterocyclic chemistry with aliphatic substitution patterns, creating a molecular framework that combines the stability and reactivity characteristics of both domains. Within the broader context of nitrogen-containing heterocycles, 1,2,3-triazoles have emerged as particularly important scaffolds due to their ability to participate in diverse chemical transformations while maintaining structural integrity under various reaction conditions.

The research community has recognized 1,2,3-triazoles as valuable building blocks for constructing more complex molecular architectures, particularly in the development of biologically active compounds. The specific substitution pattern present in this compound positions it within ongoing research efforts focused on exploring how different substituents influence the electronic properties and conformational behavior of the triazole core. The cyclohexyl group introduces three-dimensional structural elements that can affect molecular recognition processes, while the aminomethyl substituent provides a functional handle for further chemical elaboration.

Current research trends in heterocyclic chemistry emphasize the development of compounds that can serve multiple functions, such as acting as both pharmacophores and synthetic intermediates. This compound fits within this paradigm by offering both a stable aromatic core and reactive functional groups that enable diverse chemical modifications. The compound's position within this research landscape is further enhanced by the growing recognition of triazoles as bioisosteres for other functional groups, particularly in medicinal chemistry applications where they can replace less stable or more toxic structural elements.

Physicochemical profile overview

The physicochemical characteristics of this compound reflect the combined influences of its triazole core structure and the specific substituent groups that define its molecular architecture. The compound exhibits a molecular weight of 180.25 grams per mole, positioning it within the small molecule range that is often favored for drug development and materials applications. The molecular formula C₉H₁₆N₄ indicates a relatively high nitrogen content, which contributes to the compound's potential for hydrogen bonding interactions and influences its solubility characteristics in various solvents.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆N₄ | |

| Molecular Weight | 180.25 g/mol | |

| Chemical Abstracts Service Number | 1248796-35-1 | |

| Simplified Molecular Input Line Entry System | NCC1=CN(C2CCCCC2)N=N1 |

The structural features of the compound contribute to its unique physicochemical profile through several mechanisms. The 1,2,3-triazole core provides aromatic stability and planar geometry, characteristics that are consistent with the general properties of triazole compounds, which are known to be highly soluble in water due to their ability to form hydrogen bonds. The cyclohexyl substituent introduces hydrophobic character and increases the overall molecular volume, potentially affecting the compound's partition coefficient and membrane permeability properties. The aminomethyl group serves as both a hydrogen bond donor and acceptor, further influencing the compound's interaction with polar environments and biological systems.

The conformational flexibility of the cyclohexyl ring represents another important aspect of the compound's physicochemical profile. This saturated six-membered ring can adopt different chair conformations, which may influence the overall molecular shape and the spatial orientation of the triazole ring relative to other molecular components. Such conformational considerations are particularly relevant for understanding how the compound might interact with biological targets or participate in crystal packing arrangements in solid-state structures.

Research significance and applications

The research significance of this compound extends across multiple domains of chemical science, reflecting the broader importance of triazole derivatives in contemporary research efforts. Within medicinal chemistry, compounds containing the 1,2,3-triazole motif have demonstrated remarkable versatility as pharmacophores, with documented applications ranging from antimicrobial agents to anticancer therapeutics. The specific structural features of this compound position it as a potential scaffold for drug development efforts, particularly those focused on creating compounds with improved pharmacokinetic properties or enhanced selectivity for specific biological targets.

The compound's research applications encompass several key areas of investigation. In synthetic chemistry, it serves as a representative example of how copper-catalyzed azide-alkyne cycloaddition reactions can be employed to construct complex triazole derivatives with precise control over substitution patterns. The presence of both aromatic and aliphatic structural elements makes it a valuable model compound for studying structure-activity relationships and understanding how different molecular features contribute to biological activity. Researchers have utilized similar triazole derivatives to explore concepts such as bioisosterism, where the triazole ring serves as a replacement for other functional groups that may be less stable or exhibit undesirable properties.

The applications of this compound extend beyond traditional pharmaceutical research into areas such as materials science and catalysis. The unique combination of aromatic stability and functional group diversity makes triazole derivatives attractive components for developing new materials with specific properties, such as enhanced thermal stability or improved mechanical characteristics. In the context of coordination chemistry, the nitrogen atoms within the triazole ring can serve as coordination sites for metal centers, potentially leading to applications in catalyst development or the construction of metal-organic frameworks.

属性

IUPAC Name |

(1-cyclohexyltriazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h7,9H,1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGSJZAOFVSAAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds, such as substituted (1-(benzyl)-1h-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, have been shown to interact with tubulin. Tubulin is a globular protein and is the main component of microtubules in cells, playing a crucial role in cell division and structure.

Mode of Action

It is suggested that similar compounds bind to the colchicine binding site of tubulin. This binding can disrupt the polymerization of tubulin into microtubules, a critical process for cell division.

生化分析

Biochemical Properties

(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine plays a significant role in biochemical reactions, particularly in the inhibition of enzymes and interaction with proteins. It has been observed to interact with tubulin, a protein that is essential for cell division. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and thus preventing the formation of microtubules. This interaction disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the microtubule network, which is crucial for cell division. This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It has been shown to cause cell cycle arrest at the G2/M phase, leading to the activation of apoptotic pathways. Additionally, this compound influences gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. The compound binds to the colchicine binding site of tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics. This inhibition prevents the formation of the mitotic spindle, causing cell cycle arrest at the G2/M phase and triggering apoptosis. Additionally, this compound has been shown to modulate gene expression by influencing transcription factors and signaling pathways involved in apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have shown that prolonged exposure to this compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent with its mechanism of action, which involves disruption of microtubule dynamics and cell cycle arrest.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without causing significant toxicity. At higher doses, it can induce toxic effects, including weight loss, organ damage, and hematological abnormalities. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the oxidation, reduction, and conjugation of the compound, leading to the formation of metabolites that are excreted from the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its effects on microtubule dynamics and gene expression. The distribution of this compound is influenced by its physicochemical properties, including its solubility and affinity for cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with tubulin and other biomolecules. Its localization is facilitated by targeting signals and post-translational modifications that direct it to specific cellular compartments. The subcellular distribution of this compound is essential for its role in disrupting microtubule dynamics and inducing apoptosis in cancer cells.

生物活性

(1-Cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is a notable compound within the triazole class, exhibiting a variety of biological activities that make it a subject of interest in medicinal chemistry and related fields. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group attached to a triazole ring, linked to a methanamine moiety. This structural configuration is critical for its biological interactions and potential applications.

Enzyme Inhibition

One of the primary biological activities of this compound is its moderate inhibition of Carbonic Anhydrase-II (CA-II) . This enzyme plays a vital role in maintaining acid-base balance in the body by catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of CA-II can lead to significant physiological effects, including alterations in pH balance and potential therapeutic applications in conditions like glaucoma and epilepsy.

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Pathway | Effect |

|---|---|---|

| Enzyme Inhibition | Carbonic Anhydrase-II | Moderate inhibition affecting pH balance |

| Antimicrobial Potential | Various pathogens | Potential activity against bacterial strains |

| Anticancer Activity | Cancer cell lines | In vitro studies showing cytotoxic effects |

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to this compound:

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. The compound demonstrated significant inhibitory effects with IC50 values indicating potential as an anticancer agent .

Study 2: Enzyme Interaction

Research focused on the interaction between this compound and CA-II revealed that the compound binds effectively at the active site. This interaction was influenced by environmental factors such as pH, which affected both efficacy and stability.

Comparison with Similar Compounds

To understand its unique properties better, we can compare this compound with other structurally similar compounds.

Table 2: Comparison with Similar Triazole Derivatives

| Compound Name | Structure Type | Key Features |

|---|---|---|

| (1-benzyl-1H-1,2,3-triazol-4-yl)methanamine | Triazole derivative | Different biological activity profiles |

| (5-(cyclohexyl)-1H-pyrazole) | Pyrazole derivative | Different heterocyclic structure |

| (1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine | Triazole derivative | Increased lipophilicity due to fluorine |

The cyclohexyl substitution in this compound contributes to its distinct physical and chemical properties compared to these similar compounds.

科学研究应用

Enzyme Inhibition

One of the most notable applications of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine is its moderate inhibition of Carbonic Anhydrase-II (CA-II), an enzyme crucial for maintaining acid-base balance in biological systems. The inhibition mechanism involves binding at the active site of CA-II, affecting the equilibrium between carbon dioxide and bicarbonate ions. This property suggests potential therapeutic applications in conditions where modulation of pH is necessary, such as in certain metabolic disorders or cancer therapies.

"Click" Chemistry

The synthesis of this compound typically employs "click" chemistry techniques, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for high selectivity and efficiency in producing the compound from cyclohexyl azide and an alkyne in an aqueous medium at room temperature. Such synthetic routes are not only applicable in laboratory settings but can also be scaled for industrial production using continuous flow reactors to optimize efficiency and purity.

Pharmaceutical Development

Given its biological activity profile, this compound holds promise for development into pharmaceutical agents targeting specific diseases. Its unique properties may lead to the formulation of new drugs with enhanced efficacy and reduced side effects compared to existing treatments.

Material Science

The compound's structural characteristics may also lend themselves to applications in material science, particularly in the development of polymers or coatings that require specific chemical interactions or stability under varying environmental conditions.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional properties of (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine can be compared to analogous triazolylmethanamine derivatives by analyzing substituent effects, synthetic routes, and biological activities. Below is a detailed comparison:

Table 1: Comparative Analysis of Triazolylmethanamine Derivatives

Key Observations

Substituent Effects on Physicochemical Properties :

- The cyclohexyl group in the target compound increases lipophilicity compared to phenyl or p-tolyl substituents, which may improve blood-brain barrier penetration but reduce aqueous solubility .

- Dihydrochloride salts (e.g., allyl or thiophene derivatives) exhibit higher solubility, making them preferable for in vitro assays .

Biological Activity :

- While This compound lacks reported bioactivity, related compounds show promise:

- (1-Phenyl-1H-triazol-4-yl)methanamine derivatives are intermediates in antitumor agents (e.g., IC₅₀ = 1.19–3.94 µM against HepG2 and MCF-7 cell lines) .

- (5-Methyl-2-phenyl-2H-triazol-4-yl)methanamine is a precursor for trypanothione synthetase inhibitors, critical for treating African sleeping sickness .

Click chemistry (CuAAC) is a common route for triazole formation but may require optimization for bulky substituents like cyclohexyl .

准备方法

General Synthetic Strategy: Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)

The most widely employed approach for synthesizing 1,2,3-triazoles, including derivatives like (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine, is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "Click" chemistry. This method allows regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions with high yields.

Procedure : Typically, an organic azide (e.g., cyclohexyl azide) is reacted with a terminal alkyne bearing a protected or precursor amine substituent at the 4-position or a suitable functional handle convertible to amine.

Catalysts : Copper(I) complexes such as CuI or specially designed Cu(I)-ligand complexes (e.g., CuIL1PPh3) have been developed to improve yields and reaction conditions, including aqueous media and ultrasonic irradiation.

Reaction Conditions : Reactions are conducted at room temperature to moderate heating (25–85 °C), often in mixed solvents such as water/organic solvents (THF, MeCN), under air or inert atmosphere. Ultrasonic irradiation can accelerate the reaction and improve catalyst efficiency.

Alternative Synthetic Routes

Hydrazide and Thiosemicarbazide Cyclization

Some methods involve preparing hydrazide intermediates followed by cyclodehydration to form triazole rings, then functionalizing with alkylating agents to introduce cyclohexyl groups or amine functionalities.

-

For further functionalization, Suzuki–Miyaura cross-coupling reactions have been applied to 1,2,3-triazole derivatives to introduce various aryl or alkyl substituents, which may be adapted for modifying the cyclohexyl substituent or introducing amine groups.

Data Table: Summary of Key Reaction Parameters for Preparation

Research Findings and Notes

The CuAAC "Click" reaction is highly efficient, regioselective, and tolerant of various functional groups, making it the preferred method for synthesizing 1,2,3-triazole derivatives including this compound.

The use of water-compatible Cu(I) catalysts and ultrasonic irradiation enhances reaction rates and yields while reducing the need for harsh conditions or additives.

The aldehyde intermediate at the 4-position of the triazole ring serves as a versatile handle for further functionalization into the methanamine group, often achieved by reductive amination or catalytic hydrogenation.

Alternative synthetic methods involving hydrazide cyclodehydration or Suzuki coupling provide routes to diversify substituents but are less direct for this specific compound.

常见问题

Q. What are the optimal synthetic routes for (1-cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A cyclohexyl azide intermediate reacts with propargylamine under Cu(I) catalysis to form the triazole core. Reaction conditions (e.g., solvent: DMF/H2O, 50°C, 12h) and purification via column chromatography (silica gel, CH2Cl2/MeOH gradient) are critical for yields >75% . For scale-up, continuous flow reactors improve efficiency and reduce side reactions .

Q. How can purity and structural integrity be validated during synthesis?

- Analytical Methods : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR (CDCl3 or DMSO-d6) confirms regioselectivity (triazole C-H proton at δ 7.5–8.0 ppm) and cyclohexyl integration .

- Mass Spectrometry : HRMS (ESI+) verifies molecular ion [M+H]<sup>+</sup> (calc. for C9H15N4: 179.1294) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) provides unambiguous confirmation of the triazole ring geometry and cyclohexyl orientation. For example, torsion angles between the triazole and methanamine groups can reveal steric effects. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement to R1 < 0.05 ensure accuracy .

Q. What strategies are effective for structure-activity relationship (SAR) studies of triazole derivatives?

- Functionalization : Introduce substituents at the methanamine group (e.g., alkylation, acylation) to modulate lipophilicity and hydrogen-bonding capacity .

- Biological Assays : Test derivatives against target receptors (e.g., GPCRs) using radioligand binding assays (IC50 values) and molecular docking (AutoDock Vina) to correlate activity with structural features .

Q. How to address contradictions between spectroscopic and computational data?

If NMR suggests a planar triazole ring but DFT calculations (B3LYP/6-311+G**) predict non-planarity, consider dynamic effects (e.g., ring puckering in solution). Variable-temperature NMR or NOESY can detect conformational flexibility .

Methodological Challenges

Q. What are the stability considerations under physiological conditions?

Q. How to design catalytic applications for triazole-containing ligands?

The triazole’s N-donor sites enable coordination to transition metals (e.g., Cu, Pd). Synthesize analogs like tris(triazolylmethyl)amine () for asymmetric catalysis. Test catalytic efficiency in C-C coupling (e.g., Suzuki-Miyaura; TOF > 500 h<sup>−1</sup>) and characterize intermediates via <sup>15</sup>N NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。